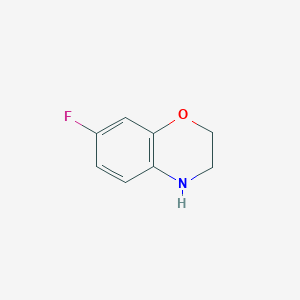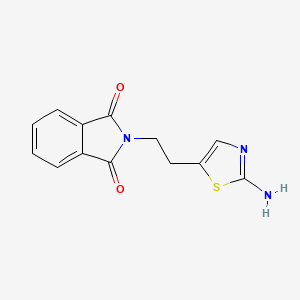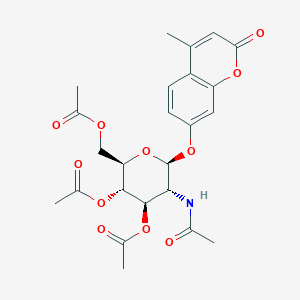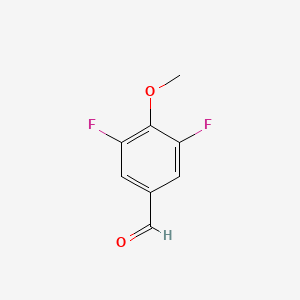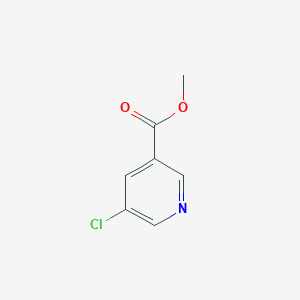
Methyl 5-chloronicotinate
Overview
Description
Methyl 5-chloronicotinate is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 . Its IUPAC name is methyl 5-chloronicotinate . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Methyl 5-chloronicotinate is 1S/C7H6ClNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
Methyl 5-chloronicotinate has a density of 1.3±0.1 g/cm3, a boiling point of 230.4±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 41.0±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 132.5±3.0 cm3 .Scientific Research Applications
1. Corrosion Inhibition Studies
A study by Aramaki et al. (1991) investigated the inhibition mechanisms of benzotriazole and its derivatives, including 5-methyl and 5-chloro derivatives, for copper corrosion in sulphate solutions. The research found that these compounds formed protective films on the copper surface, especially at high pH values and noble potential, showcasing their potential in corrosion inhibition applications (Aramaki et al., 1991).
2. Atmospheric Chemistry and Environmental Impact
Lovelock's study in 1977 explored the use of methyl chloroform (including variants like methyl 5-chloronicotinate) as a general solvent and its presence in the atmosphere. This research is significant in understanding the environmental impact and atmospheric chemistry of such compounds (Lovelock, 1977).
Mechanism of Action
Target of Action
Methyl 5-chloronicotinate is a derivative of methyl nicotinate, which is known to act as a peripheral vasodilator . The primary targets of this compound are likely to be similar to those of methyl nicotinate, which include peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
Methyl nicotinate is known to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This leads to vasodilation of the peripheral blood capillaries, enhancing local blood flow at the site of application .
Biochemical Pathways
Given its similarity to methyl nicotinate, it may influence pathways related to prostaglandin d2 release and peripheral vasodilation .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . The compound’s lipophilicity is indicated by a Log Po/w (iLOGP) of 1.86 . These properties suggest that the compound has good bioavailability.
Result of Action
The result of Methyl 5-chloronicotinate’s action is likely to be local vasodilation, similar to that of methyl nicotinate . This can lead to an increase in local blood flow, which may help in the relief of muscle and joint pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-chloronicotinate. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .
Safety and Hazards
properties
IUPAC Name |
methyl 5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWLLCWQGXPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572627 | |
| Record name | Methyl 5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloronicotinate | |
CAS RN |
51269-81-9 | |
| Record name | Methyl 5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


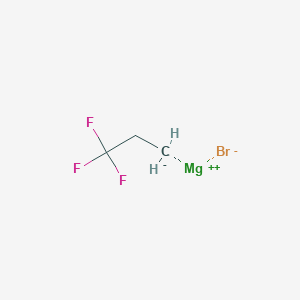
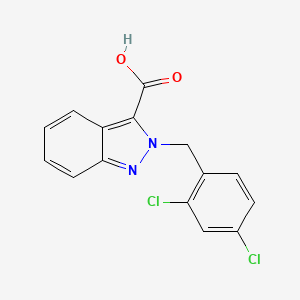

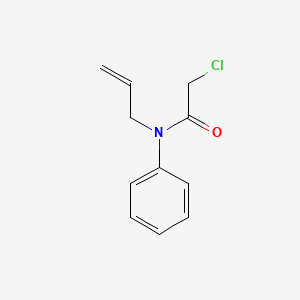
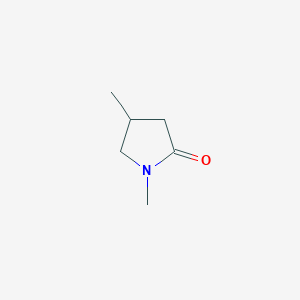
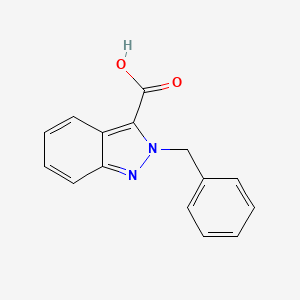
![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)

